molecular formula C14H14N2O7S B176821 N-Bsmoc-L-asparagine CAS No. 197245-31-1

N-Bsmoc-L-asparagine

Cat. No.: B176821
CAS No.: 197245-31-1
M. Wt: 354.34 g/mol
InChI Key: SAYGRVJKBKWLHI-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Bsmoc-L-asparagine is a biochemical compound used primarily in proteomics research. It is a derivative of L-asparagine, an amino acid that plays a crucial role in the biosynthesis of proteins. The compound is characterized by the presence of a benzyloxycarbonyl (Bsmoc) protecting group, which is used to protect the amino group during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Bsmoc-L-asparagine typically involves the protection of the amino group of L-asparagine with a benzyloxycarbonyl group. This is achieved through a reaction with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers to ensure precision and efficiency. The reaction conditions are carefully controlled to maintain the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Bsmoc-L-asparagine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Bsmoc-L-asparagine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Bsmoc-L-asparagine involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. This allows for the selective modification of other functional groups in the molecule. The compound is eventually deprotected to yield L-asparagine, which can then participate in various biochemical processes .

Comparison with Similar Compounds

    N-Boc-L-asparagine: Another protected derivative of L-asparagine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group.

    N-Fmoc-L-asparagine: A derivative with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Comparison:

This compound stands out due to its unique protecting group, which offers specific advantages in certain synthetic applications.

Properties

IUPAC Name

(2S)-4-amino-2-[(1,1-dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O7S/c15-12(17)6-10(13(18)19)16-14(20)23-7-9-5-8-3-1-2-4-11(8)24(9,21)22/h1-5,10H,6-7H2,(H2,15,17)(H,16,20)(H,18,19)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYGRVJKBKWLHI-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2(=O)=O)COC(=O)NC(CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(S2(=O)=O)COC(=O)N[C@@H](CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428827
Record name N-Bsmoc-L-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197245-31-1
Record name N-Bsmoc-L-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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